![molecular formula C22H33NO4 B1210960 (1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1210960.png)
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid
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Overview
Description
The first mixed agonist-antagonist analgesic to be marketed. It is an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor. (From AMA Drug Evaluations Annual, 1991, p97)
Scientific Research Applications
Synthesis of Heterocycles
Research by Svetlik, Tureček, and Hanuš (1988) explored the synthesis of various heterocycles, including 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene derivatives, through the Hantzsch synthesis method. This process involved condensations of specific compounds to yield these complex structures, showing the potential of the compound in synthesizing unique heterocycles (Svetlik, Tureček, & Hanuš, 1988).
Molecular Structure Studies
Soldatenkov et al. (1996) conducted a study to establish the molecular structure of a substituted 8-oxa-10-azatricyclo [7.3.1.0]tridecatetraene through x-ray crystallography. This research demonstrated the value of the compound in analyzing complex molecular structures, offering insights into their conformational details (Soldatenkov et al., 1996).
Biomass-Derived Levulinic Acid Synthesis
Jha, Naidu, and Abdelkhalik (2013) utilized a compound similar to (1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol in synthesizing tricyclic 7-oxa-2-azatricyclo compounds from renewable levulinic acid. This study highlights the use of such compounds in environmentally friendly synthesis processes (Jha, Naidu, & Abdelkhalik, 2013).
Development of Novel Compounds
The work of Banks et al. (1981) focused on developing new structures such as 6-acetyl-3,6-dimethylcyclohex-2-enyl acetate and related compounds using a similar structural framework. This research contributes to the development of novel compounds with potential applications in various fields (Banks et al., 1981).
Crystal Structure Determination
Magerramov et al. (2010) detailed the crystal structure determination of a compound structurally related to (1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo, emphasizing the importance of crystallography in understanding molecular conformations and interactions (Magerramov et al., 2010).
properties
Product Name |
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid |
---|---|
Molecular Formula |
C22H33NO4 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C19H27NO.C3H6O3/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;1-2(4)3(5)6/h5-7,12,14,18,21H,8-11H2,1-4H3;2,4H,1H3,(H,5,6)/t14?,18-,19-;/m0./s1 |
InChI Key |
QNLDTXPVZPRSAM-VPSGEPSNSA-N |
Isomeric SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O |
synonyms |
Fortral Hydrochloride, Pentazocine Lactate, Pentazocine Lexir Pentazocine Pentazocine Hydrochloride Pentazocine Lactate Talwin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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